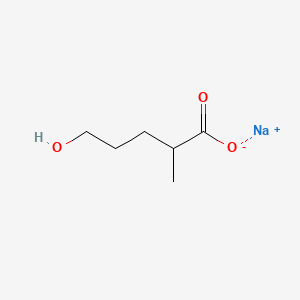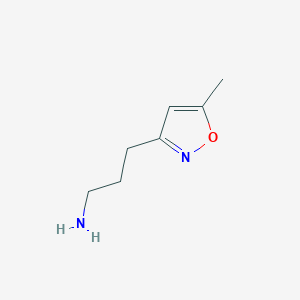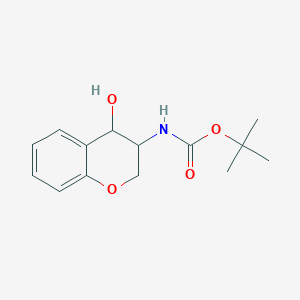
Sodium5-hydroxy-2-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-hydroxy-2-methylpentanoate is an organic compound with the molecular formula C6H11NaO3 It is a sodium salt derivative of 5-hydroxy-2-methylpentanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-hydroxy-2-methylpentanoate typically involves the neutralization of 5-hydroxy-2-methylpentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporating the water and recrystallizing the residue from a suitable solvent.
Industrial Production Methods: On an industrial scale, the production of sodium 5-hydroxy-2-methylpentanoate can be achieved through a continuous process where 5-hydroxy-2-methylpentanoic acid is continuously fed into a reactor containing sodium hydroxide solution. The reaction mixture is then subjected to evaporation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-hydroxy-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 5-keto-2-methylpentanoate or 5-carboxy-2-methylpentanoate.
Reduction: 5-hydroxy-2-methylpentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Sodium 5-hydroxy-2-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its role as a metabolic intermediate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of sodium 5-hydroxy-2-methylpentanoate involves its interaction with specific molecular targets and pathways. As a metabolic intermediate, it can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Sodium 5-hydroxy-2-methylhexanoate: Similar structure with an additional carbon in the chain.
Sodium 5-hydroxy-2-methylbutanoate: Similar structure with one less carbon in the chain.
Sodium 5-hydroxy-2-methylpentanoate: Similar structure with different functional groups.
Uniqueness: Sodium 5-hydroxy-2-methylpentanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylate groups make it versatile for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H11NaO3 |
|---|---|
Poids moléculaire |
154.14 g/mol |
Nom IUPAC |
sodium;5-hydroxy-2-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-5(6(8)9)3-2-4-7;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
GQDOHEVWHDLZTQ-UHFFFAOYSA-M |
SMILES canonique |
CC(CCCO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)

![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)





![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)



![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)

